molecular formula C24H25N3O5S B11078378 ethyl 4-({[(2Z)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

ethyl 4-({[(2Z)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

Cat. No.: B11078378
M. Wt: 467.5 g/mol
InChI Key: ZZTIMWWAJOIQRP-UHFFFAOYSA-N
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Description

ETHYL 4-[({3-ALLYL-2-[(3-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE is a complex organic compound that features a thiazine ring, an imino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[({3-ALLYL-2-[(3-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as glacial acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[({3-ALLYL-2-[(3-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

ETHYL 4-[({3-ALLYL-2-[(3-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[({3-ALLYL-2-[(3-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[({3-ALLYL-2-[(3-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE
  • ETHYL 4-[({3-ALLYL-2-[(3-HYDROXYPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE
  • ETHYL 4-[({3-ALLYL-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE

Uniqueness

The uniqueness of ETHYL 4-[({3-ALLYL-2-[(3-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE lies in its specific functional groups and the resulting chemical properties. The presence of the methoxy group, for example, can influence the compound’s reactivity and interaction with biological targets, making it distinct from similar compounds .

Properties

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 4-[[2-(3-methoxyphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C24H25N3O5S/c1-4-13-27-21(28)15-20(33-24(27)26-18-7-6-8-19(14-18)31-3)22(29)25-17-11-9-16(10-12-17)23(30)32-5-2/h4,6-12,14,20H,1,5,13,15H2,2-3H3,(H,25,29)

InChI Key

ZZTIMWWAJOIQRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=CC=C3)OC)S2)CC=C

Origin of Product

United States

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